molecular formula C8H5ClF3NO2 B567736 Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate CAS No. 1246685-28-8

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

Cat. No.: B567736
CAS No.: 1246685-28-8
M. Wt: 239.578
InChI Key: NJEVEXBNCLQMAJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a heterocyclic aromatic compound derived from pyridine, featuring substituents at positions 2, 4, and 5. The parent structure is pyridine-4-carboxylate, with a chlorine atom at position 2 and a trifluoromethyl group at position 5. The systematic IUPAC name reflects this substitution pattern, prioritizing the carboxylate group as the principal functional group. The numbering follows IUPAC rules to yield the lowest possible locants, resulting in the name This compound .

The structural representation includes a pyridine ring with a methyl ester group (-COOCH₃) at position 4, a chlorine atom at position 2, and a trifluoromethyl group (-CF₃) at position 5. The substituents are arranged in a meta configuration relative to the carboxylate group. This arrangement influences the compound’s electronic and steric properties, impacting its reactivity and potential applications.

CAS Registry Number and Alternative Chemical Names

The compound is registered under the CAS number 1246685-28-8 . Its alternative names include:

Synonym Structure/Function
Methyl 2-chloro-5-(trifluoromethyl)isonicotinate Refers to the isonicotinic acid derivative with esterification at position 4.
2-Chloro-4-(methoxycarbonyl)-5-(trifluoromethyl)pyridine Emphasizes the methoxycarbonyl group as a functional descriptor.
4-Pyridinecarboxylic acid, 2-chloro-5-(trifluoromethyl)-, methyl ester Highlights the carboxylic acid precursor and its esterification.

These names underscore the compound’s synthetic origin and functional groups, aligning with its role as a building block in pharmaceutical or agrochemical synthesis.

Molecular Formula and Weight Analysis

The molecular formula is C₈H₅ClF₃NO₂ , corresponding to a molecular weight of 239.58 g/mol . The formula accounts for:

Element Count Atomic Weight (g/mol) Total Contribution
Carbon (C) 8 12.01 96.08
Hydrogen (H) 5 1.008 5.04
Chlorine (Cl) 1 35.45 35.45
Fluorine (F) 3 19.00 57.00
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 2 16.00 32.00
Total 239.58

This composition highlights the compound’s fluorinated and chlorinated nature, which enhances its lipophilicity and electronic interactions. The molecular weight and formula are consistent across commercial and scientific databases.

SMILES Notation and Functional Group Identification

The SMILES notation for the compound is COC(=O)C1=CC(Cl)=NC=C1C(F)(F)F , which encodes the pyridine ring, substituents, and functional groups. Key functional groups include:

Group Position Role
Methyl ester (-COOCH₃) Position 4 Electron-withdrawing group; participates in nucleophilic acyl substitution.
Chlorine (-Cl) Position 2 Electronegative substituent; influences aromatic ring reactivity and regioselectivity.
Trifluoromethyl (-CF₃) Position 5 Strongly electron-withdrawing; enhances stability and lipophilicity.

The SMILES string confirms the ortho, meta, and para relationships between substituents, critical for predicting reactivity in synthetic pathways.

Properties

IUPAC Name

methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEVEXBNCLQMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744332
Record name Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246685-28-8
Record name Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination at the 2-Position

Chlorination of pyridine derivatives often employs phosphorus oxychloride (POCl₃) or phosgene under controlled conditions. For example, 2-oxo-5-methyl-5,6-dichloropiperidine undergoes dehydrohalogenation and chlorination in a single step using POCl₃ in 1,2,4-trichlorobenzene at 120°C. This method achieves >80% yield of 2-chloro-5-methylpyridine, demonstrating the efficacy of high-boiling aromatic solvents in stabilizing intermediates.

Key Reaction Conditions for Chlorination

ParameterOptimal ValueImpact on Yield
Solvent1,2,4-TrichlorobenzeneMaximizes solubility
Temperature120°CBalances reaction rate/decomposition
Chlorinating AgentPOCl₃ (50% excess)Ensures complete conversion
Reaction Time6–8 hoursPrevents over-chlorination

Introducing the Trifluoromethyl Group at the 5-Position

Trifluoromethylation poses challenges due to the inertness of the pyridine ring. Two primary strategies are documented:

Radical Trifluoromethylation

Chlorine gas and free radical initiators like benzoyl peroxide enable side-chain chlorination. For instance, 2-chloro-5-methylpyridine reacts with Cl₂ in 1,2,4-trichlorobenzene to form 2-chloro-5-trichloromethylpyridine. Subsequent fluorination via halogen exchange with HF or KF introduces the CF₃ group. This method, however, risks ring degradation under harsh fluorination conditions.

Direct Coupling via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling using CuCF₃ or TMSCF₃ (Ruppert-Prakash reagent) has shown promise. For example, Suzuki-Miyaura coupling of 2-chloro-4-bromo-5-iodopyridine with trifluoromethylboronic acid achieves moderate yields (40–50%) but requires stringent anhydrous conditions.

Esterification at the 4-Position

The methyl ester group is typically introduced via carboxylation followed by esterification:

Carboxylation Using CO Insertion

Aryl halides react with carbon monoxide under high pressure (20–30 bar) in the presence of Pd(OAc)₂ and a phosphine ligand. For example, 2-chloro-5-trifluoromethyl-4-iodopyridine undergoes carboxylation to form the corresponding carboxylic acid, which is then esterified with methanol and H₂SO₄.

Optimized Esterification Parameters

ParameterValueNotes
CatalystH₂SO₄ (conc.)Avoids side hydrolysis
Methanol Ratio5:1 (v/v)Drives equilibrium
Temperature60°CBalances rate/boiling point

Integrated Synthetic Pathways

Sequential Halogenation-Esterification Route

  • Chlorination : 5-Methyl-2-oxopiperidine → 2-chloro-5-methylpyridine (POCl₃, 120°C).

  • Trifluoromethylation : Cl₂/benzoyl peroxide → 2-chloro-5-trichloromethylpyridine → CF₃ substitution.

  • Carboxylation/Esterification : Pd-catalyzed CO insertion → methyl ester.

Convergent Synthesis via Intermediate Coupling

  • Prepare 2-chloro-4-iodo-5-trifluoromethylpyridine via iodination.

  • Perform carboxylation and esterification before final purification.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at the 3- and 6-positions are minimized using bulky ligands (e.g., XPhos) in cross-coupling steps.

  • Thermal Degradation : High-boiling solvents (e.g., trichlorobenzene) stabilize intermediates during chlorination.

  • Fluorine Compatibility : Avoid aqueous conditions post-trifluoromethylation to prevent HF formation.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the pharmacokinetic properties of drugs, making them more effective.

Key Uses in Drug Development

  • Fluorinated Drug Candidates : The incorporation of trifluoromethyl groups is known to improve the metabolic stability and bioactivity of pharmaceutical compounds. For instance, fluorinated derivatives often exhibit enhanced binding affinities to biological targets, which can lead to increased potency and reduced side effects .

Case Study: Cholesterol Absorption Inhibitors

One notable application is in the development of cholesterol absorption inhibitors, where fluorination has been shown to significantly enhance drug potency. For example, the fluorinated drug ezetimibe demonstrates how modifications can lead to a compound that is hundreds of times more potent than its predecessors .

Agrochemical Applications

This compound is utilized in the synthesis of herbicides and pesticides. The trifluoromethyl group contributes to the lipophilicity and selectivity of these agrochemicals.

Herbicide Development

  • Fluazifop-butyl : This herbicide, which contains a pyridine moiety similar to this compound, is used for controlling grass weeds in broadleaf crops like cotton and soybeans . The synthesis of such compounds often involves intermediates like this compound.

Data Table: Agrochemical Products Derived from this compound

Product NameActive IngredientApplication Area
Fluazifop-butyl2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionateHerbicide for broadleaf crops
Other Pyridine DerivativesVarious fluorinated pyridine derivativesPesticides

Environmental Impact and Safety

While the applications of this compound are promising, it is essential to consider its environmental impact. Fluorinated compounds can persist in the environment and may pose risks to ecosystems if not managed properly .

Safety Considerations

Research indicates that while fluorinated agrochemicals can improve crop yields and pest control, their long-term effects on soil health and water systems require further investigation. Regulatory bodies are increasingly focusing on the environmental fate of such compounds.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceutical applications, where it can inhibit or activate specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridine Carboxylate Family

The compound’s structural analogs are characterized by variations in substituent type, position, or functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties/Applications
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate C₈H₅ClF₃NO₂ 239.45 2-Cl, 5-CF₃, 4-COOCH₃ High reactivity in Suzuki couplings; agrochemical intermediate
Methyl 5-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate C₈H₅F₄NO₃ 239.12 5-F, 2-OCF₃, 4-COOCH₃ Lower steric bulk; potential use in fluorinated drug scaffolds
Methyl 4-(2-chlorobenzylcarbamoyl)phenylcarbamate (13) C₁₆H₁₄ClN₂O₃ 323.75 Benzamide-ester hybrid Anticancer and antimicrobial activity
Key Observations:

Substituent Effects on Reactivity :

  • The chlorine at position 2 in the target compound is a stronger σ-electron-withdrawing group compared to the trifluoromethoxy (-OCF₃) group in the analog from . This enhances the electrophilicity of the pyridine ring, favoring reactions like nucleophilic aromatic substitution .
  • The trifluoromethyl (-CF₃) group at position 5 provides greater steric hindrance and lipophilicity than the fluoro (-F) substituent in ’s compound, impacting bioavailability in drug design .

Functional Group Variations :

  • The benzamide-ester hybrid (Compound 13, ) replaces the pyridine core with a phenyl ring but retains a chlorine substituent. This structural shift reduces aromatic ring electron deficiency, altering its biological target specificity compared to pyridine-based analogs .

Biological Activity

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C7H4ClF3NO2
  • Molecular Weight : 221.56 g/mol
  • Structure : The compound features a pyridine ring with a chloro group at position 2, a trifluoromethyl group at position 5, and a carboxylate ester at position 4.

Target of Action

Trifluoromethylpyridine derivatives like this compound are known to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Mode of Action

The unique physicochemical properties imparted by the trifluoromethyl group enhance the compound's ability to modulate biological processes. For instance, compounds with a trifluoromethyl group can exhibit increased potency against certain enzymes by stabilizing interactions through hydrogen bonding.

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which is significant in neurodegenerative disorders .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to interfere with bacterial metabolic processes .

Case Studies

  • Antimicrobial Studies : In vitro studies demonstrated that this compound showed significant antibacterial activity against MRSA with an IC50 value comparable to established antibiotics .
  • Pharmacological Applications : Research indicates that this compound can serve as a precursor in the synthesis of bioactive molecules targeting specific diseases, including cancer and inflammation .

Comparative Analysis

A comparison with similar compounds illustrates the unique properties of this compound:

Compound NameStructureBiological Activity
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylateStructureModerate anti-inflammatory effects
Methyl 2-chloro-5-(trifluoromethyl)pyridineStructureAntibacterial and antifungal properties
Methyl 2-chloro-4-(trifluoromethyl)pyridineStructureAnticancer activity

Q & A

Q. What are the common synthetic routes for preparing methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving halogenation and functional group transformations. For example:

  • Chlorination : Reacting precursor pyridine derivatives with phosphoryl chloride (POCl₃) to introduce chlorine at the 2-position .
  • Trifluoromethylation : Using trifluoromethylation agents (e.g., CF₃Cu) or building blocks like 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 505084-58-2), followed by esterification with methanol and a catalyst like H₂SO₄ .
  • Esterification : Converting carboxylic acid intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid) to methyl esters using methanol under acidic conditions .

Q. How can researchers purify and validate the compound’s purity?

  • Chromatography : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .
  • Recrystallization : Employ solvents like ethanol or ethyl acetate to remove impurities, leveraging the compound’s melting point (185–186°C) as a purity indicator .
  • Analytical Validation : Confirm purity via NMR (¹H/¹³C), IR (to verify ester C=O at ~1700 cm⁻¹), and mass spectrometry (m/z ~225 for [M+H]⁺) .

Q. What crystallographic methods are suitable for structural elucidation?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group’s electron density can complicate data interpretation; high-resolution data (≤1.0 Å) is recommended for accurate positioning .
  • Hydrogen Bonding Analysis : Apply graph set analysis (Etter’s method) to characterize intermolecular interactions, which influence crystal packing and stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions by heating rates of 10°C/min.
  • Thermogravimetric Analysis (TGA) : Rule out solvent retention (e.g., hydrate formation) by monitoring mass loss .
  • Comparative Crystallography : Compare unit cell parameters (e.g., via CCDC database) to detect polymorphic variations .

Q. What strategies optimize synthetic yield in multi-step reactions?

  • Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid) and minimize side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency. Evidence shows H₂SO₄ gives >90% conversion for similar esters .
  • Microwave-Assisted Synthesis : Reduce reaction time for halogenation steps (e.g., from 12 hours to 30 minutes at 150°C) .

Q. How can computational modeling predict biological activity or reactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The trifluoromethyl group’s electron-withdrawing effect reduces pyridine ring reactivity at the 4-position .
  • Molecular Docking : Use PubChem’s 3D conformer (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to simulate binding with target enzymes (e.g., kinases in agrochemical design) .

Q. What are the challenges in scaling up synthesis for industrial research?

  • Halogen Handling : Chlorine/trifluoromethyl reagents require strict temperature control (<0°C) to avoid exothermic side reactions .
  • Solvent Selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Byproduct Management : Optimize workup steps (e.g., aqueous washes) to remove residual phosphoryl chloride or metal catalysts .

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